![molecular formula C18H21N3O5S B2595744 ethyl 4-[2-[(3-methoxyphenyl)methylamino]-2-oxoethyl]sulfanyl-6-methyl-2-oxo-1H-pyrimidine-5-carboxylate CAS No. 899957-60-9](/img/structure/B2595744.png)

ethyl 4-[2-[(3-methoxyphenyl)methylamino]-2-oxoethyl]sulfanyl-6-methyl-2-oxo-1H-pyrimidine-5-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

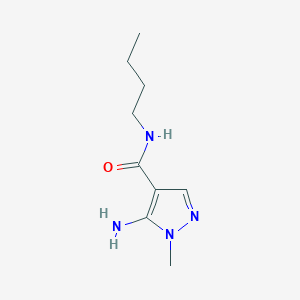

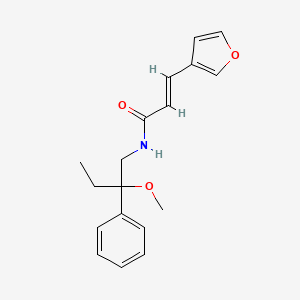

The compound is a derivative of pyrimidine, which is a class of compounds known for their antiviral, anticancer, antioxidant, and antimicrobial activity . It has been studied for its potential neuroprotective and anti-neuroinflammatory properties .

Synthesis Analysis

The synthesis of similar pyrimidine-based compounds involves a series of steps, including the reaction of substituted aldehyde, ethyl acetoacetate, and urea in ethanol, treated with concentrated hydrochloric acid and heated to reflux .Molecular Structure Analysis

The molecular structure of this compound has been characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis .Chemical Reactions Analysis

The compound is part of a series of novel triazole-pyrimidine-based compounds. The chemical reactions involved in its synthesis and the subsequent reactions it undergoes in biological systems are complex and involve multiple steps .Applications De Recherche Scientifique

Synthesis and Structural Insights

Synthesis of 4-Thiopyrimidine Derivatives : New 4-thiopyrimidine derivatives were synthesized from ethyl 4-methyl-2-phenyl-6-sulfanylpyrimidine-5-carboxylate, leading to compounds with variations at the pyrimidine ring's 5-position. These derivatives underwent comprehensive characterization, including 1H NMR, 13C NMR, IR, mass spectroscopies, and single-crystal X-ray diffraction, revealing insights into their molecular structures and conformational behaviors (Stolarczyk et al., 2018).

Ionic Liquid-Promoted Synthesis : An environmentally friendly synthesis of ethyl 4-(6-substituted-4-oxo-4H-chromen-3-yl)-6-methyl-2-thioxo/oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate derivatives was reported. This method leverages ionic liquids for the facile synthesis of compounds, which were then assessed for their antimicrobial activity and potential as oral drug candidates based on ADMET parameters. This study underscores the importance of green chemistry in the synthesis of biologically active derivatives (Tiwari et al., 2018).

Biological Activities

Cytotoxic Activity : The cytotoxic effects of novel thiopyrimidine derivatives were evaluated against various cancer cell lines, offering insights into the structure-activity relationships that govern their biological efficacy. Certain derivatives demonstrated specific cytotoxic activities, highlighting the potential for these compounds in anticancer research (Stolarczyk et al., 2018).

Antimicrobial and Enzyme Inhibition Studies : Studies on ethyl 4-(6-substituted-4-oxo-4H-chromen-3-yl)-6-methyl-2-thioxo/oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate derivatives also included antimicrobial analysis, enzyme assay, docking study, and toxicity study. The research identified compounds with potent antibacterial and antifungal activities, alongside non-toxic profiles against human cell lines, suggesting their utility in developing new antimicrobial agents (Tiwari et al., 2018).

Mécanisme D'action

Target of Action

Compounds with similar structures have been known to interact with various enzymes and receptors in the body .

Mode of Action

The mode of action of ethyl 4-((2-((3-methoxybenzyl)amino)-2-oxoethyl)thio)-6-methyl-2-oxo-1,2-dihydropyrimidine-5-carboxylate involves several chemical reactions. The compound may undergo reactions at the benzylic position, which can be resonance stabilized . It may also participate in reductive amination, a process that forms imines and then reduces them to amines .

Biochemical Pathways

Similar compounds have been known to affect various biochemical pathways, including those involving free radical reactions and nucleophilic substitutions .

Pharmacokinetics

Compounds with similar structures have shown favorable adme properties .

Result of Action

Similar compounds have been known to exhibit various biological activities, including anti-inflammatory, antimicrobial, and antitumor activities .

Orientations Futures

Propriétés

IUPAC Name |

ethyl 4-[2-[(3-methoxyphenyl)methylamino]-2-oxoethyl]sulfanyl-6-methyl-2-oxo-1H-pyrimidine-5-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21N3O5S/c1-4-26-17(23)15-11(2)20-18(24)21-16(15)27-10-14(22)19-9-12-6-5-7-13(8-12)25-3/h5-8H,4,9-10H2,1-3H3,(H,19,22)(H,20,21,24) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRMGLMAMTIGUPC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(NC(=O)N=C1SCC(=O)NCC2=CC(=CC=C2)OC)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21N3O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

391.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(E)-N'-[4-(2H-1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-N,N-dimethylmethanimidamide](/img/structure/B2595662.png)

![[(2S,5R)-5-Methylpiperidin-2-yl]methanol;hydrochloride](/img/structure/B2595664.png)

![(Z)-{2,2,2-trifluoro-1-[1-(4-fluorophenyl)-5-(4-methanesulfonylphenyl)-2-methyl-1H-pyrrol-3-yl]ethylidene}amino 4-chlorobenzoate](/img/structure/B2595668.png)

![Ethyl 7-oxa-2-azaspiro[3.5]nonane-3-carboxylate](/img/structure/B2595672.png)

![N-[[5-[2-(3-chloro-4-methylanilino)-2-oxoethyl]sulfanyl-1,3,4-oxadiazol-2-yl]methyl]benzamide](/img/structure/B2595678.png)